

Application Notes and Protocols: In Vitro Applications of AR-C67085 in Cell Culture

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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564

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Introduction

AR-C67085, also known as PSB 0413 and FPL 67085, is a potent and selective antagonist of the P2Y₁₂ receptor, a key G protein-coupled receptor involved in platelet activation and aggregation.^{[1][2][3]} Adenosine diphosphate (ADP) binding to the P2Y₁₂ receptor on platelets initiates a signaling cascade that leads to thrombus formation. Consequently, **AR-C67085** and other P2Y₁₂ antagonists are crucial tools in thrombosis research and have therapeutic applications as antiplatelet agents.^{[4][5]} Beyond its well-documented effects on platelets, the P2Y₁₂ receptor is also expressed on various other cell types, including microglia, dendritic cells, and vascular smooth muscle cells, suggesting a broader role in inflammation and cellular communication.^{[3][6][7][8]} These application notes provide a comprehensive overview of the in vitro uses of **AR-C67085**, including detailed protocols for relevant cell-based assays and a summary of its known quantitative effects.

Data Presentation

The following tables summarize the quantitative data available for **AR-C67085** in various in vitro assays.

Table 1: Potency and Binding Affinity of **AR-C67085**

Parameter	Species	Assay	Value	Reference
pIC50	Human	ADP-induced platelet aggregation	8.60	[9]
IC50	Human	ADP-induced platelet aggregation	2.51 nM	[9]
pK _d	Human	Radioligand binding ([³ H]PSB-0413)	8.2	[9]
K _D	Human	Radioligand binding ([³ H]PSB-0413) on intact platelets	3.3 ± 0.6 nM	[10]
K _D	Human	Radioligand binding ([³ H]PSB-0413) on platelet membranes	6.5 ± 3.6 nM	[10]
K _D	Human	Radioligand binding ([³ H]PSB-0413) on platelet P2Y ₁₂ receptors	4.57 nM	[11]
K _D	Mouse	Radioligand binding ([³ H]PSB-0413) on intact platelets	14 ± 4.5 nM	[10]
K _D	Mouse	Radioligand binding ([³ H]PSB-0413)	9.1 ± 5.3 nM	[10]

on platelet
membranes

Table 2: P2Y12 Receptor Density Determined Using [³H]PSB-0413 (**AR-C67085** radiolabeled analog)

Species	Preparation	Receptor Density	Reference
Human	Intact platelets	425 ± 50 sites/platelet	[10]
Human	Platelet membranes	0.5 ± 0.2 pmol/mg protein	[10]
Human	Platelet P2Y12 receptors	7.66 pmol/mg protein	[11]
Mouse	Intact platelets	634 ± 87 sites/platelet	[10]
Mouse	Platelet membranes	0.7 ± 0.3 pmol/mg protein	[10]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to assess the inhibitory effect of **AR-C67085** on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

- **AR-C67085**
- Adenosine diphosphate (ADP)
- Human whole blood (anticoagulated with sodium citrate)
- Phosphate-buffered saline (PBS)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

- Platelet aggregometer
- Centrifuge

Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect fresh human whole blood into tubes containing sodium citrate as an anticoagulant.
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Carefully collect the upper PRP layer.
 - Centrifuge the remaining blood at 2,500 x g for 20 minutes to obtain PPP, which will be used as a reference.[\[12\]](#)
- Platelet Count Adjustment:
 - Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5×10^8 platelets/mL).
- Incubation with **AR-C67085**:
 - Pre-warm PRP aliquots to 37°C for 10 minutes.
 - Add varying concentrations of **AR-C67085** or vehicle control (e.g., DMSO) to the PRP and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
- Platelet Aggregation Measurement:
 - Place the PRP samples in the aggregometer cuvettes with a stir bar.
 - Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
 - Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 μ M).
 - Record the change in light transmission for 5-10 minutes.[\[13\]](#)

- Data Analysis:
 - Calculate the percentage of aggregation inhibition for each concentration of **AR-C67085** compared to the vehicle control.
 - Determine the IC₅₀ value of **AR-C67085** by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Radioligand Binding Assay for P2Y₁₂ Receptor

This protocol details the use of radiolabeled **AR-C67085** ([³H]PSB-0413) to determine the binding affinity and receptor density in cell preparations.

Materials:

- [³H]PSB-0413 (radiolabeled **AR-C67085**)
- Unlabeled **AR-C67085**
- Cell preparation (e.g., washed platelets, cell line expressing P2Y₁₂)
- Binding buffer (e.g., Tyrode's buffer)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter
- Filtration apparatus

Procedure:

- Cell Preparation:
 - Prepare washed platelets or harvest cultured cells expressing the P2Y₁₂ receptor.

- Resuspend the cells in binding buffer to a specific concentration.
- Saturation Binding Assay (to determine K_D and B_{max}):
 - Set up a series of tubes containing a fixed amount of cell preparation.
 - Add increasing concentrations of [3H]PSB-0413 to the tubes.
 - For non-specific binding determination, add a high concentration of unlabeled **AR-C67085** to a parallel set of tubes.
 - Incubate the tubes at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
- Competition Binding Assay (to determine K_i of a test compound):
 - Set up tubes with a fixed amount of cell preparation and a fixed concentration of [3H]PSB-0413 (typically at or below the K_D value).
 - Add increasing concentrations of the unlabeled test compound.
 - Incubate to reach equilibrium.
- Filtration and Counting:
 - Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
 - Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of [3H]PSB-0413 to determine K_D and B_{max} using non-linear regression analysis.

- For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC₅₀, which can then be used to calculate the K_i.

Protocol 3: Cell Viability Assay (General Protocol)

This general protocol can be adapted to assess the effect of **AR-C67085** on the viability of various cell types in culture.

Materials:

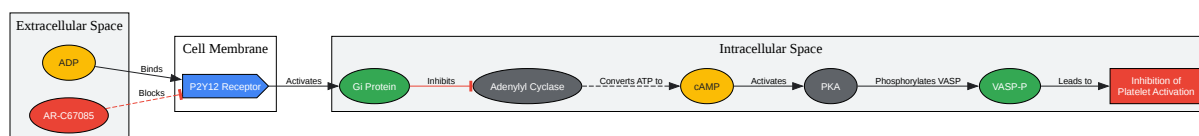
- **AR-C67085**
- Cultured cells of interest (e.g., microglial cells, vascular smooth muscle cells)
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
- Compound Treatment:
 - Prepare serial dilutions of **AR-C67085** in complete cell culture medium.
 - Remove the old medium from the cells and add the medium containing different concentrations of **AR-C67085** or vehicle control.

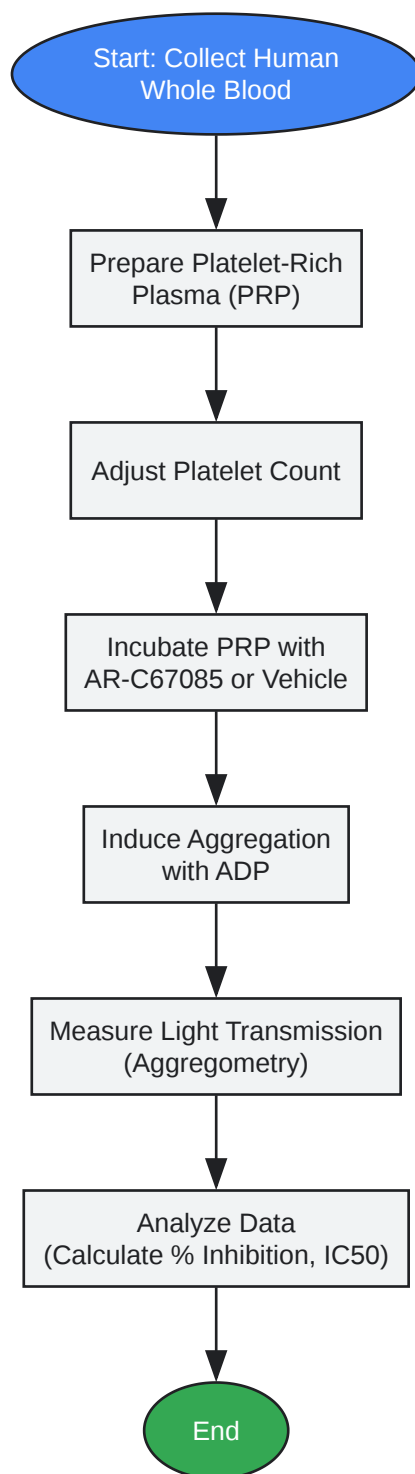
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Viability Measurement (Example with MTT):
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][15]
 - Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[14]
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Express the viability of treated cells as a percentage of the vehicle-treated control cells.

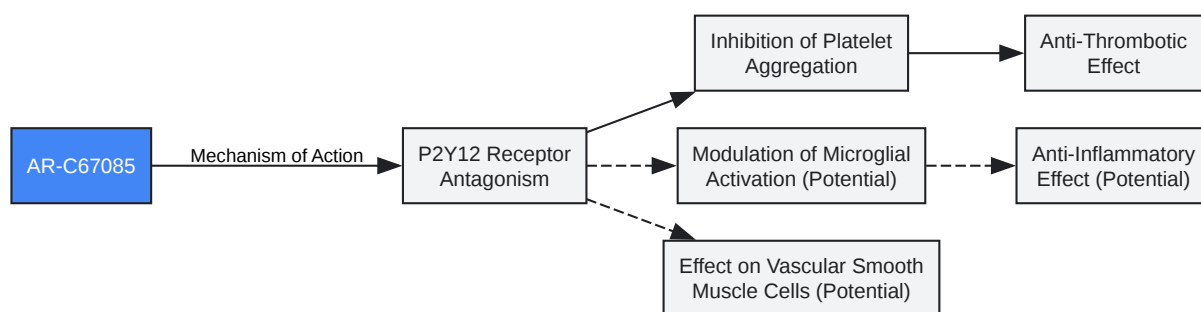
Mandatory Visualizations



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Caption: P2Y12 Receptor Signaling Pathway and Inhibition by **AR-C67085**.





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